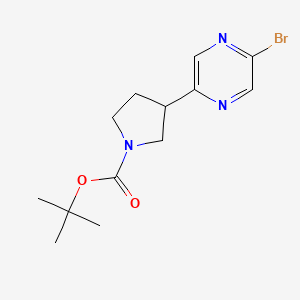
3,4-Bis(phenylmethoxy)oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandion ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung bekannt ist. Diese Verbindung weist einen Furanring auf, der mit Phenylmethoxygruppen substituiert ist, was sie zu einem interessanten Gegenstand für Studien in der organischen Chemie und verwandten Disziplinen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandion beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Furanderivaten und Phenylmethanol in Gegenwart eines Katalysators. Die Reaktionsbedingungen umfassen oft bestimmte Temperaturen und Lösungsmittel, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Das Verfahren kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of furan derivatives and phenylmethanol in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.
Substitution: Die Phenylmethoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Bedingungen umfassen oft bestimmte Temperaturen, Lösungsmittel und Reaktionszeiten, um die gewünschten Produkte zu erhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandion hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität und seiner Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Phenylmethoxygruppen können an der Bindung an Zielmoleküle beteiligt sein, während der Furanring an verschiedenen chemischen Reaktionen teilnehmen kann. Detaillierte Studien sind erforderlich, um die genauen Pfade und molekularen Zielstrukturen zu klären, die beteiligt sind.
Wirkmechanismus
The mechanism of action of (3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups may play a role in binding to target molecules, while the furan ring can participate in various chemical reactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandion
- (2R,2’R,3R,3’R,4R)-2,2’-Bis[3,4-bis(phenylmethoxy)phenyl]-3,3’,4,4’-tetrahydro-5,5’,7,7’-tetrakis(phenylmethoxy)[4,8’-bi-2H-1-benzopyran]-3,3’-diyl Ester 3,4,5-Tris
Einzigartigkeit
(3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandion ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins von Phenylmethoxygruppen einzigartig.
Eigenschaften
IUPAC Name |
3,4-bis(phenylmethoxy)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKIFJWDDWGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


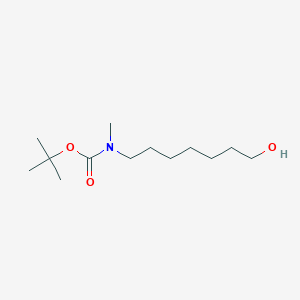
![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)
![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)
![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
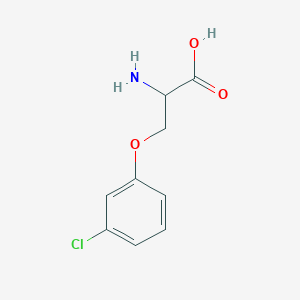
![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)
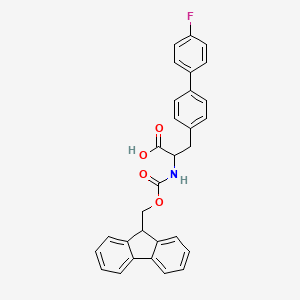
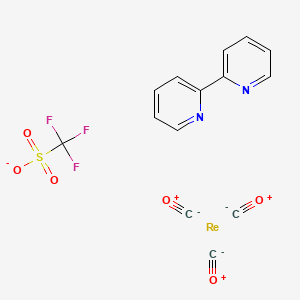
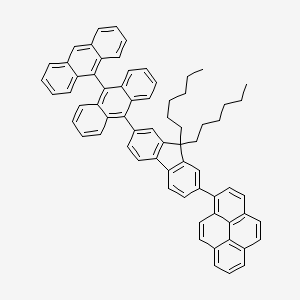
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
